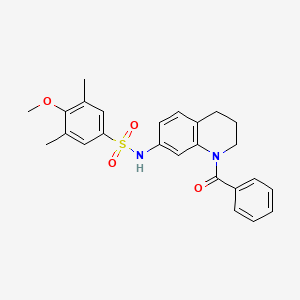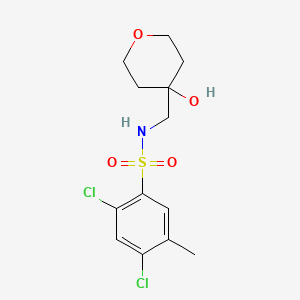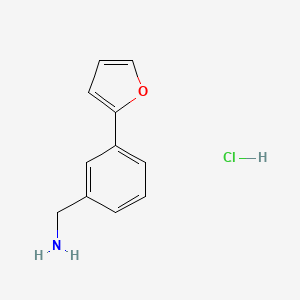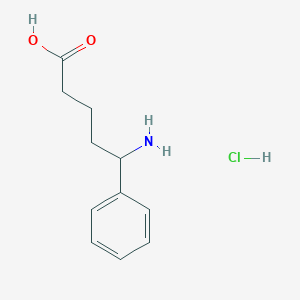![molecular formula C24H21Cl2N3O3S B2957834 N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide CAS No. 866016-55-9](/img/no-structure.png)
N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a thiophene ring (a five-membered ring with one sulfur atom). The molecule also contains two phenyl rings, each substituted with a chlorine atom .
科学的研究の応用
Anticancer Activity
Research into related compounds has identified promising anticancer activities. For instance, a study reported the synthesis and anticancer evaluation of a compound similar in structure, which demonstrated significant inhibitory effects against various human cancer cell lines, including colon, lung adenocarcinoma, and gastric cancer. This study used crystal structure determination, density functional theory (DFT) calculations, molecular electrostatic potential (MEP) surface mapping, and molecular docking studies to elucidate the compound's mode of action (Pei Huang et al., 2020).
Crystal Structure Analysis
Crystallographic studies are essential for understanding the molecular and electronic structures of compounds, offering insights into their reactivity and interaction with biological targets. An example includes the synthesis and crystallographic analysis of N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, demonstrating its effective herbicidal activity. Such studies contribute to the development of targeted chemical agents for agricultural applications (Liu et al., 2008).
Synthesis and Reactivity
Understanding the synthetic pathways and reactivity of compounds like N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide is crucial for their application in pharmaceuticals and materials science. A detailed synthetic strategy for a related compound, 4-chlorothieno[3,2-d]pyrimidine, outlines a method that avoids the use of excess toxic reagents, offering a safer and more efficient route for producing these compounds (Cai Dejiao, 2011).
Antimicrobial and Antifungal Activities
Further research into compounds within the same family has identified potential antimicrobial and antifungal properties. Novel pyrazole derivatives with linked pyrazolo[4,3-d]-pyrimidine derivatives, for instance, showed significant in vitro antimicrobial and anticancer activity, indicating the broad therapeutic potential of these compounds (H. Hafez et al., 2016).
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with 2-(4-chlorophenyl)ethylamine to form N-[2-(4-chlorophenyl)ethyl]-4-chlorophenylacetamide. The amide is then reacted with 2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid and 3-chlorobenzyl chloride to form the final product.", "Starting Materials": [ "4-chlorophenylacetic acid", "thionyl chloride", "2-(4-chlorophenyl)ethylamine", "2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid", "3-chlorobenzyl chloride" ], "Reaction": [ "4-chlorophenylacetic acid is reacted with thionyl chloride to form 4-chlorophenylacetyl chloride.", "4-chlorophenylacetyl chloride is reacted with 2-(4-chlorophenyl)ethylamine to form N-[2-(4-chlorophenyl)ethyl]-4-chlorophenylacetamide.", "N-[2-(4-chlorophenyl)ethyl]-4-chlorophenylacetamide is reacted with 2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid and 3-chlorobenzyl chloride to form N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide." ] } | |
CAS番号 |
866016-55-9 |
分子式 |
C24H21Cl2N3O3S |
分子量 |
502.41 |
IUPAC名 |
N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide |
InChI |
InChI=1S/C24H21Cl2N3O3S/c25-18-6-4-16(5-7-18)8-11-27-21(30)9-12-28-23(31)22-20(10-13-33-22)29(24(28)32)15-17-2-1-3-19(26)14-17/h1-7,10,13-14H,8-9,11-12,15H2,(H,27,30) |
InChIキー |
TUWXCWVMXAVSAE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCCC4=CC=C(C=C4)Cl)SC=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2957751.png)
![4-([1,1'-biphenyl]-4-carbonyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2957752.png)
![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-phenylpropanoic acid](/img/structure/B2957753.png)

![3-[[(4-Fluorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B2957756.png)
![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-thiophenecarboxylate](/img/structure/B2957757.png)
![[4-(2-Methylpropyl)morpholin-2-YL]methyl 2-fluoropyridine-4-carboxylate](/img/structure/B2957759.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2957762.png)

![2-(4-Butoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2957765.png)
![4-[2-(Boc-amino)-3-hydroxy-1-phenylpropyl]phenol](/img/structure/B2957769.png)


